6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with ethyl pyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to introduce different functional groups onto the pyrimidine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyrimidine derivatives with altered functional groups .
Scientific Research Applications
6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Biological Research: Researchers use this compound to investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide can be compared with other similar pyrimidine derivatives, such as:
2-Thio-containing Pyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities, including antioxidant and anticancer effects.
Indole Derivatives: Indole derivatives, like pyrimidine derivatives, have a wide range of biological activities and are used in medicinal chemistry for their antiviral, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-5-13-8-14(18-9-17-13)16(20)19-15-11(3)6-10(2)7-12(15)4/h6-9H,5H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZORWZFXLPMLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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